![molecular formula C7H6F2N2O B040214 2,4-Difluorobenzohydrazide CAS No. 118737-62-5](/img/structure/B40214.png)
2,4-Difluorobenzohydrazide
Overview
Description
2,4-Difluorobenzohydrazide is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 2,4-Difluorobenzohydrazide involves the reaction of suitable aldehydes with hydrazides . A rapid and efficient method for the one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles has been developed using 2,4-difluorobenzohydrazide with substituted benzoic acid in the presence of phosphorus oxychloride as a catalyst under ultrasonic irradiation with silica-supported .Molecular Structure Analysis
The molecular structure of 2,4-Difluorobenzohydrazide consists of 7 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
2,4-Difluorobenzohydrazide can undergo various chemical reactions. For instance, it can react with suitable aldehydes to form unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
2,4-Difluorobenzohydrazide has a melting point of 141 °C and a density of 1.372±0.06 g/cm3 . It is advised to be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Agriculture: Herbicide Formulation and Environmental Impact
2,4-Difluorobenzohydrazide has potential applications in the agricultural sector, particularly in the formulation of herbicides. It can be used to synthesize compounds that control broadleaf weeds in crops like rice, wheat, and corn . The environmental impact of such herbicides, including their biodegradation by microorganisms, is a critical area of study to ensure sustainable agricultural practices .
Medicine: Nonlinear Optical Materials for Medical Applications
In the medical field, 2,4-Difluorobenzohydrazide derivatives have been explored for their nonlinear optical (NLO) properties. These materials are significant for various medical applications, including laser technology, spectroscopic sensors, and imaging techniques. The synthesis and characterization of these compounds can lead to advancements in medical diagnostics and treatment .
Material Science: Advanced Fluorinated Materials
The compound is valuable in material science for the development of advanced fluorinated materials. These materials have applications in low surface energy coatings, which are crucial for industrial processes that require non-stick and anti-corrosive properties . Research into the synthesis and applications of such materials can lead to innovations in various industrial products.
Environmental Science: Photolysis and Biodegradation Studies
Environmental science benefits from the study of 2,4-Difluorobenzohydrazide through the examination of its photolysis and biodegradation pathways. Understanding these processes is essential for assessing the environmental fate of fluorinated herbicides and their potential impact on ecosystems .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, 2,4-Difluorobenzohydrazide can be used as a precursor for synthesizing compounds that serve as standards in chromatographic analysis. This application is crucial for the accurate detection and quantification of various substances in complex mixtures, enhancing the reliability of analytical methods .
Biochemistry: Synthesis of Heterocyclic Compounds
Biochemically, 2,4-Difluorobenzohydrazide is utilized in the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties, making them valuable for drug discovery and development .
Safety and Hazards
properties
IUPAC Name |
2,4-difluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCAURJSKHDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371707 | |
Record name | 2,4-difluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzohydrazide | |
CAS RN |
118737-62-5 | |
Record name | 2,4-difluorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluorobenzoic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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